
1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene” is a complex organic molecule. It likely contains a benzene ring (a hexagonal ring of carbon atoms) substituted with two tert-butyloxycarbonylamino groups and a bromine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butylbenzene, a related compound, can be produced by the treatment of benzene with isobutene . The tert-butyloxycarbonylamino groups could potentially be added through a process known as N-Boc protection, which involves the reaction of amines with di-tert-butyl dicarbonate .科学的研究の応用
Synthesis and Reactivity
The study of bromination reactions, such as those involving di-tert-butylbenzene derivatives, highlights the application of brominated compounds in synthesizing structurally complex molecules. For instance, the bromination of 1,4-di-tert.butylbenzene yields various brominated derivatives, showcasing the reactivity of tert-butylated aromatic compounds towards halogenation (Baas & Wepster, 2010).
Material Science
In material science, derivatives of tert-butylbenzene, such as 4-tert-butylcatechol derivatives, have been utilized to synthesize new polyamides with outstanding thermal stability and solubility properties. These materials exhibit high glass transition temperatures and are promising for advanced applications due to their mechanical robustness and chemical resistance (Hsiao, Yang, & Chen, 2000).
Chemical Stability and Electrochemistry
The investigation into the electrochemical stability of redox shuttle additives, such as 3,5-di-tert-butyl-1,2-dimethoxybenzene, for lithium-ion batteries highlights the significance of tert-butylated benzene derivatives in enhancing battery safety through overcharge protection mechanisms. This research demonstrates the critical role of molecular structure in determining the electrochemical behavior and stability of organic compounds within battery systems (Zhang et al., 2010).
Catalysis and Organic Transformations
The development and characterization of arylpalladium complexes involving tert-butyl groups showcase the application of tert-butylated aromatic compounds in catalysis, particularly in facilitating cross-coupling reactions. These studies contribute to the understanding of complex formation, stability, and reactivity in palladium-catalyzed processes, offering insights into the synthesis of diverse organic compounds (Stambuli, Bühl, & Hartwig, 2002).
Advanced Organic Synthesis Techniques
Research into the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, including derivatives of tert-butylbenzene, underscores the innovative approaches in organic synthesis. Such methodologies enable the efficient production of aryl amides, highlighting the versatility of tert-butylated aromatic compounds in facilitating complex organic transformations (Wan et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)18-11-8-7-10(17)9-12(11)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKCSTXFYRULGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

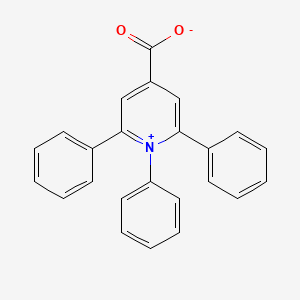


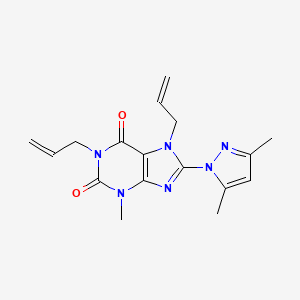
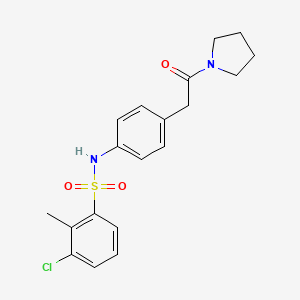
![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetate](/img/structure/B2932319.png)
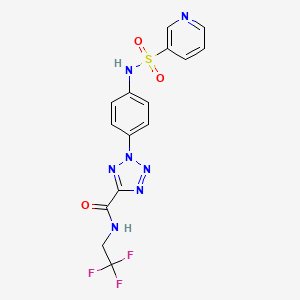
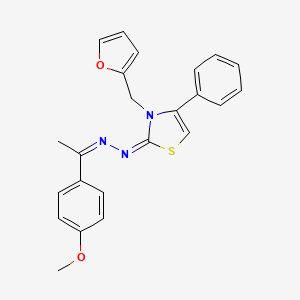
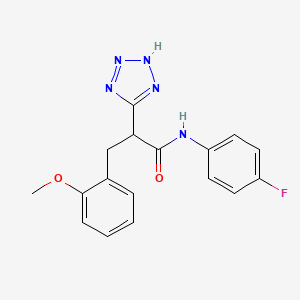
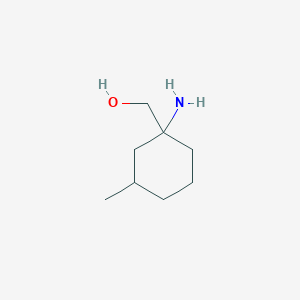
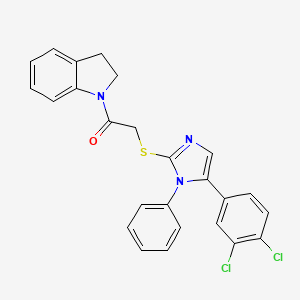
![4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2932328.png)
![4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene](/img/structure/B2932329.png)
![N-(3-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2932331.png)